

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Aminoethyl)-1-aziridineethanamine

Cat. No.: B1200783

[Get Quote](#)

An In-depth Technical Guide on the Synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine, a molecule functionally related to diethylenetriamine (DETA), is a compound of interest for its potential therapeutic applications, including its role as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] This makes it a relevant target in research against SARS coronavirus infections.[1] The synthesis of this molecule involves the strategic introduction of a strained aziridine ring onto a diamine backbone. This guide details a primary synthetic methodology, provides comprehensive experimental protocols, and presents relevant data for researchers engaged in its synthesis and application.

Introduction

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions for the construction of more complex amine products.[2][3] The target molecule, N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine (also known as **N-(2-aminoethyl)-1-aziridineethanamine**), combines the reactive aziridine moiety with a flexible diamine chain. This structure is of

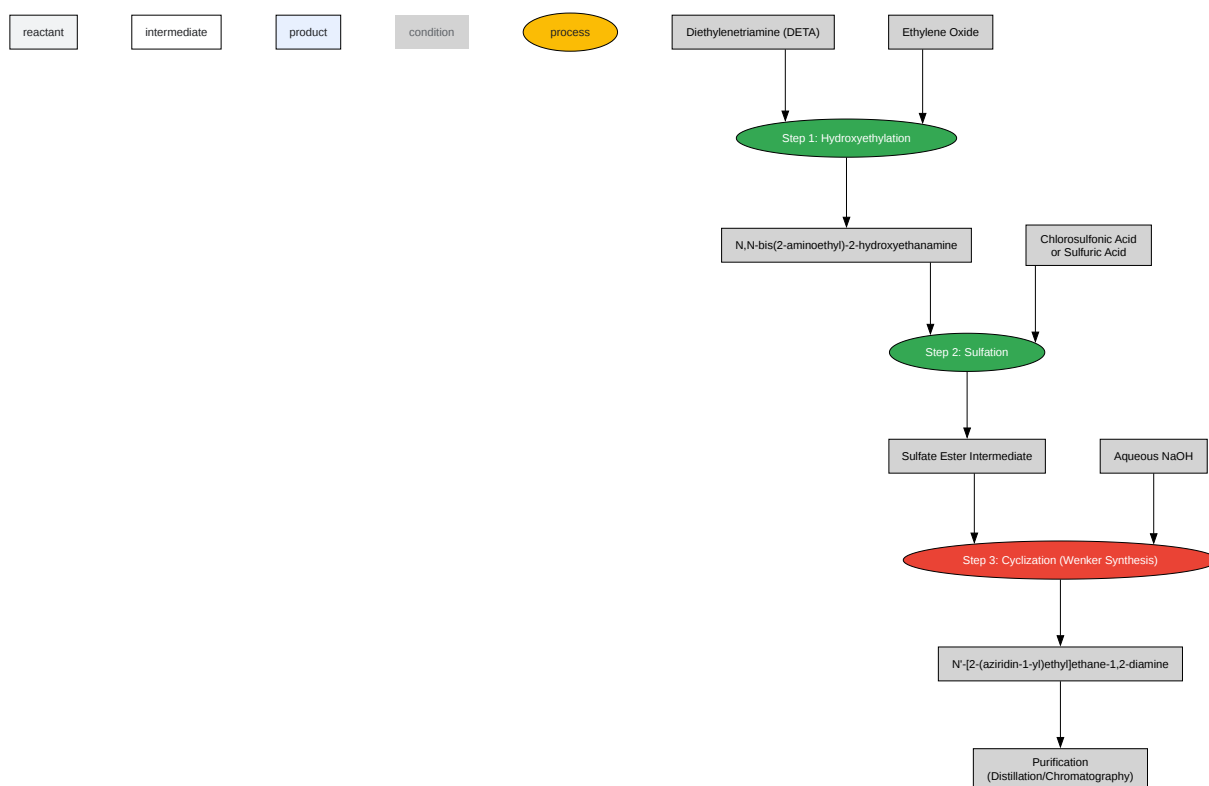
significant interest in medicinal chemistry.[1][4] The synthesis of such compounds requires careful control of reaction conditions to achieve desired regioselectivity and yield.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine involves the nucleophilic substitution reaction between diethylenetriamine (DETA) and a suitable cyclizing agent for the terminal primary amine, or a direct reaction between ethylenediamine and an activated aziridine precursor. A common and effective method for creating a terminal aziridine ring from a primary amine is a two-step process involving an initial reaction with an epoxide followed by cyclization.

A well-established method for forming aziridines is the Wenker synthesis, which involves the cyclization of 2-amino alcohols.[4][5] This principle can be adapted by first reacting diethylenetriamine with ethylene oxide to generate a terminal hydroxyethyl group, which is then converted to a leaving group (e.g., a sulfate ester) and cyclized under basic conditions to form the aziridine ring.

Below is a logical workflow for a proposed synthesis.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for hydroxyethylation of amines and Wenker-type aziridine synthesis.^{[4][6][7]}

Protocol 1: Synthesis of N,N-bis(2-aminoethyl)-2-hydroxyethanamine (Intermediate 1)

- Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.
- Reagents:
 - Diethylenetriamine (DETA) (1.0 mol)
 - Ethylene Oxide (1.0 mol, condensed and cooled)
 - Methanol (500 mL, as solvent)
- Procedure:
 - Dissolve diethylenetriamine in methanol in the reaction flask and cool the solution to 0-5 °C in an ice bath.
 - Slowly add the cooled ethylene oxide dropwise to the stirred DETA solution, maintaining the temperature below 10 °C. The reaction is exothermic.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is the hydroxyethylated intermediate.

Protocol 2: Synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine (Final Product)

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Reagents:
 - Crude N,N-bis(2-aminoethyl)-2-hydroxyethanamine (Intermediate 1) (1.0 mol)
 - Chlorosulfonic acid (1.0 mol)
 - Dichloromethane (DCM) (1 L, as solvent)
 - Sodium hydroxide (NaOH) solution (40% w/v in water)
- Procedure:
 - Step A: Sulfation
 - Dissolve the crude intermediate 1 in DCM and cool the solution to -5 to 0 °C.
 - Slowly add chlorosulfonic acid dropwise while vigorously stirring. Maintain the temperature below 5 °C.
 - After addition, stir the mixture for an additional 2 hours at 0-5 °C to form the sulfate ester.
 - Step B: Cyclization
 - Slowly add the 40% NaOH solution to the reaction mixture. This is a highly exothermic step and requires efficient cooling to keep the temperature between 20-30 °C.
 - Continue stirring for 3-4 hours at room temperature after the base addition is complete.
 - Step C: Work-up and Purification

- Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the aqueous layer.
- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data expected from the described synthesis.

Table 1: Reaction Parameters and Yields

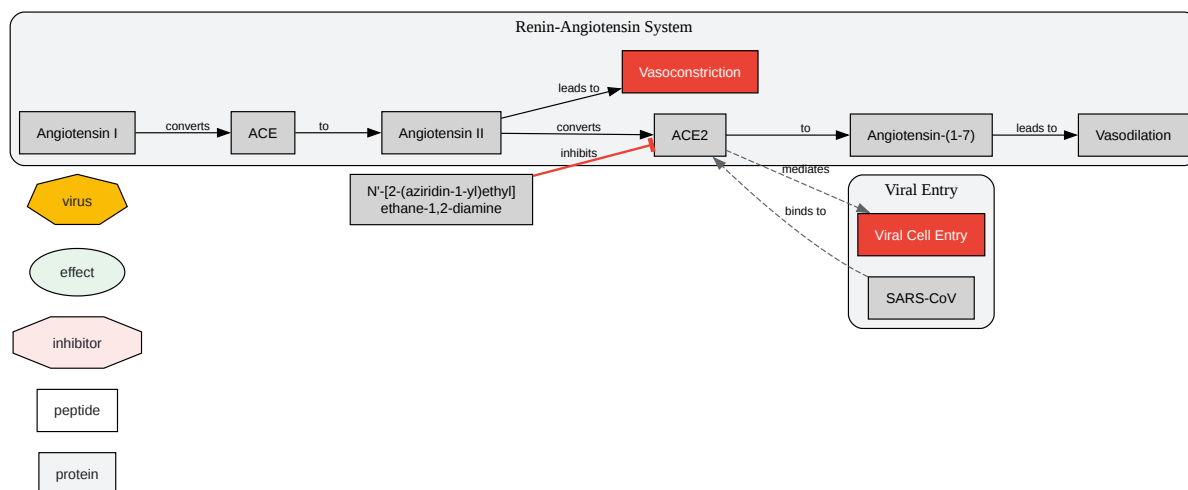
Step	Reactant Molar Ratio (DETA:Reagent)	Temperature (°C)	Duration (h)	Typical Yield (%)
Hydroxyethylation	1:1 (DETA:Ethylene Oxide)	0-10	12-16	85-95 (Crude)
Sulfation/Cyclization	1:1 (Intermediate:HSO ₃ Cl)	0-30	5-6	60-75 (Purified)

Table 2: Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C ₆ H ₁₅ N ₃
Molecular Weight	129.21 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	(Predicted) ~190-210 °C at atm. pressure
¹ H NMR (CDCl ₃ , δ ppm)	(Predicted) 2.85-2.95 (t, 2H, -CH ₂ -N-aziridine), 2.60-2.80 (m, 6H, -NH-CH ₂ -CH ₂ -NH ₂), 1.50-1.60 (s, 2H, -NH ₂), 1.20-1.30 (s, 4H, aziridine CH ₂)
¹³ C NMR (CDCl ₃ , δ ppm)	(Predicted) 55-60 (-CH ₂ -N-aziridine), 45-50 (-NH-CH ₂ -), 38-42 (-CH ₂ -NH ₂), 25-30 (aziridine CH ₂)
Mass Spec (ESI-MS)	m/z 130.13 [M+H] ⁺

Associated Mechanisms and Pathways

The target compound is noted for its potential as an ACE2 inhibitor. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. ACE2 is a key enzyme in this system, converting Angiotensin II to Angiotensin-(1-7), which has counter-regulatory vasodilatory effects. SARS-CoV, the virus responsible for COVID-19, uses the ACE2 receptor for cell entry. An inhibitor like N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine could potentially block this viral entry point.^[1]



[Click to download full resolution via product page](#)

Caption: Role of ACE2 in RAS and as a SARS-CoV entry point, with inhibition mechanism.

Safety Considerations

- Aziridine and its derivatives are toxic and potential mutagens. All manipulations should be carried out in a well-ventilated fume hood.[5]
- Ethylene oxide is a flammable and toxic gas. It should be handled with extreme caution in a closed system.

- Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory.
- The reactions described are exothermic and require careful temperature control to prevent runaways.

This guide provides a foundational framework for the synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine. Researchers should adapt and optimize these protocols based on their laboratory conditions and analytical capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-aminoethyl)-1-aziridineethanamine | C₆H₁₅N₃ | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Aziridine - Wikipedia [en.wikipedia.org]
- 6. ijracs.org [ijracs.org]
- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- To cite this document: BenchChem. [N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200783#n-2-aziridin-1-yl-ethyl-ethane-1-2-diamine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com